molecular formula C10H14O3 B14312292 3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one CAS No. 116214-72-3

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one

Cat. No.: B14312292
CAS No.: 116214-72-3
M. Wt: 182.22 g/mol
InChI Key: ICMPSKVLKUYKIV-UHFFFAOYSA-N
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Description

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one is a chemical compound with the molecular formula C₉H₁₂O₃ It is a derivative of oxolan-2-one, featuring an ethyl group at the 3-position and a prop-2-ynoxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one derivatives with appropriate alkylating agents

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-(prop-2-enoxymethyl)oxolan-2-one: Similar in structure but with a prop-2-enoxymethyl group instead of a prop-2-ynoxymethyl group.

    3-Ethyl-5-(methoxymethyl)oxolan-2-one: Features a methoxymethyl group at the 5-position.

    3-Ethyl-5-(ethoxymethyl)oxolan-2-one: Contains an ethoxymethyl group at the 5-position.

Uniqueness

3-Ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one is unique due to the presence of the prop-2-ynoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

116214-72-3

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-ethyl-5-(prop-2-ynoxymethyl)oxolan-2-one

InChI

InChI=1S/C10H14O3/c1-3-5-12-7-9-6-8(4-2)10(11)13-9/h1,8-9H,4-7H2,2H3

InChI Key

ICMPSKVLKUYKIV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1=O)COCC#C

Origin of Product

United States

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